Product packaging for Ethyl 2-chloro-4-(methylsulfonyl)-benzoate(Cat. No.:CAS No. 702672-93-3)

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate

Cat. No.: B2573397
CAS No.: 702672-93-3
M. Wt: 262.7
InChI Key: UTPHXWLIJYXYMJ-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The primary significance of Ethyl 2-chloro-4-(methylsulfonyl)benzoate in modern organic synthesis lies in its role as a crucial intermediate. eurjchem.com It is particularly noted for its application in the synthesis of herbicides. google.com For instance, this compound and its derivatives are precursors in the production of tembotrione, a triketone herbicide used for broadleaf weed control in corn. aobchem.com The specific arrangement of substituents on the benzene (B151609) ring is pivotal for the biological activity of the final herbicidal product.

The utility of such intermediates is a cornerstone of the agrochemical industry, enabling the production of effective and selective herbicides that enhance crop yields. nbinno.comfrontiersin.org The development of synthetic routes involving compounds like Ethyl 2-chloro-4-(methylsulfonyl)benzoate is driven by the continuous need for new and improved crop protection agents. nih.govresearchgate.net

Structural Features Relevant to Reactivity and Derivatization

The reactivity of Ethyl 2-chloro-4-(methylsulfonyl)benzoate is dictated by the interplay of its three key functional groups: the ethyl ester, the chloro substituent, and the methylsulfonyl group.

Ethyl Ester Group: This group is susceptible to hydrolysis under acidic or basic conditions, which would revert the compound to its parent carboxylic acid. It can also undergo transesterification reactions. The ester functionality is generally deactivating towards electrophilic aromatic substitution. mdpi.com

Chloro Substituent: The chlorine atom at the ortho-position to the ester is an electron-withdrawing group and a moderately deactivating group for electrophilic aromatic substitution. Its presence can influence the regioselectivity of reactions on the aromatic ring. mdpi.com

Methylsulfonyl Group: The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, although such reactions are less common for this specific compound. The electronic effect of the sulfonyl group significantly influences the acidity of the parent benzoic acid and the reactivity of its derivatives. researchgate.net

These structural features allow for a range of potential derivatizations, primarily centered around modifications of the ester group or reactions involving the aromatic ring, guided by the directing effects of the existing substituents.

Overview of Research Trajectories in Benzoate (B1203000) Ester Chemistry

Research in the field of benzoate ester chemistry is diverse and continually evolving. A significant area of focus is the development of new synthetic methodologies for their preparation and modification. This includes the exploration of novel catalysts and more environmentally benign reaction conditions. mdpi.com

Substituted benzoate esters are widely investigated for their applications in various fields. In medicinal chemistry, they serve as intermediates in the synthesis of pharmaceuticals. nih.gov The biological activity of many compounds is often fine-tuned by the nature and position of substituents on the benzoic acid core. nih.gov In materials science, certain benzoate esters are explored for their liquid crystalline properties.

Furthermore, there is a growing interest in the biological activities of benzoate esters themselves, including their potential antimicrobial and herbicidal properties. researchgate.netnih.gov Research is often directed at understanding the structure-activity relationships, where systematic changes to the substituents on the aromatic ring can lead to the discovery of compounds with enhanced efficacy and selectivity. researchgate.net The study of compounds like Ethyl 2-chloro-4-(methylsulfonyl)benzoate fits within this broader trend of leveraging substituted benzoate esters as versatile platforms for the development of functional molecules.

Interactive Data Table: Physicochemical Properties

PropertyValueReference
Molecular FormulaC8H7ClO4S nih.gov
Molecular Weight234.66 g/mol nih.gov
Melting Point192-193 °C
Boiling Point (Predicted)454.8±45.0 °C
Density (Predicted)1.4452 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO4S B2573397 Ethyl 2-chloro-4-(methylsulfonyl)-benzoate CAS No. 702672-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHXWLIJYXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4 Methylsulfonyl Benzoate

Reactions at the Ester Functional Group

The ester functional group in ethyl 2-chloro-4-(methylsulfonyl)benzoate is a primary site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of ethyl 2-chloro-4-(methylsulfonyl)benzoate to 2-chloro-4-(methylsulfonyl)benzoic acid can be achieved under both acidic and basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis proceeds via a multi-step mechanism. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield the carboxylic acid product. chemguide.co.uk This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The collapse of this intermediate results in the expulsion of the ethoxide ion, which is a stronger base than the resulting carboxylate. The ethoxide ion then deprotonates the newly formed carboxylic acid in a fast and irreversible step, driving the reaction to completion. libretexts.org This process, known as saponification, is generally faster and more efficient than acid-catalyzed hydrolysis because the reaction is irreversible. chemguide.co.uk

ConditionCatalystKey Mechanistic StepsReversibility
AcidicH₃O⁺1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of ethanol.Reversible
BasicOH⁻1. Nucleophilic attack by hydroxide. 2. Elimination of ethoxide. 3. Deprotonation of the carboxylic acid.Irreversible

Transamidation and Other Amidation Reactions

Amides can be synthesized from ethyl 2-chloro-4-(methylsulfonyl)benzoate through reaction with primary or secondary amines. This reaction, known as aminolysis or amidation, typically requires heating or catalysis due to the lower reactivity of amines compared to stronger nucleophiles like hydroxide ions. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol.

Various catalysts, including Lewis acids like Nb₂O₅, can be employed to facilitate the amidation of esters. researchgate.net The reaction can also be driven to completion by removing the ethanol byproduct.

Amine ReactantProduct
Ammonia (NH₃)2-chloro-4-(methylsulfonyl)benzamide
Methylamine (CH₃NH₂)N-methyl-2-chloro-4-(methylsulfonyl)benzamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-2-chloro-4-(methylsulfonyl)benzamide
Aniline (C₆H₅NH₂)N-phenyl-2-chloro-4-(methylsulfonyl)benzamide

Alkoxide-Induced Cleavage Reactions

Alkoxide-induced cleavage, or transesterification, involves the reaction of ethyl 2-chloro-4-(methylsulfonyl)benzoate with an alcohol in the presence of an acid or base catalyst. This process results in the exchange of the ethyl group of the ester with the alkyl group of the alcohol.

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org In a base-catalyzed reaction, an alkoxide ion serves as the nucleophile, attacking the carbonyl carbon and leading to the displacement of the original ethoxide group. The reaction is an equilibrium process that can be driven towards the desired product by using the reactant alcohol as the solvent.

For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield methyl 2-chloro-4-(methylsulfonyl)benzoate.

Nucleophilic Aromatic Substitution on the Chlorinated Benzene (B151609) Ring

The benzene ring of ethyl 2-chloro-4-(methylsulfonyl)benzoate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing methylsulfonyl group. This group, along with the chloro substituent, makes the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles. The substitution primarily occurs at the carbon atom bearing the chlorine atom.

Amination Reactions

The chlorine atom can be displaced by various amine nucleophiles to form N-substituted 2-amino-4-(methylsulfonyl)benzoates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing sulfonyl group. The subsequent loss of the chloride ion yields the final product.

Amine NucleophileProduct
Ammonia (NH₃)Ethyl 2-amino-4-(methylsulfonyl)benzoate
Piperidine (C₅H₁₁N)Ethyl 2-(piperidin-1-yl)-4-(methylsulfonyl)benzoate
Morpholine (C₄H₉NO)Ethyl 2-morpholino-4-(methylsulfonyl)benzoate

Thiolation Reactions

Similarly, the chlorine atom can be substituted by thiol nucleophiles (R-S⁻) to produce 2-(alkylthio)- or 2-(arylthio)-4-(methylsulfonyl)benzoates. The reaction mechanism is analogous to that of amination, involving the formation of a Meisenheimer-like intermediate followed by the elimination of the chloride ion. The reaction of chloro-substituted aromatic compounds with thiols can sometimes lead to the formation of multiple products, and the reaction kinetics can be complex. nih.govnih.gov

Thiol NucleophileProduct
Sodium hydrosulfide (B80085) (NaSH)Ethyl 2-mercapto-4-(methylsulfonyl)benzoate
Sodium thiomethoxide (NaSCH₃)Ethyl 2-(methylthio)-4-(methylsulfonyl)benzoate
Sodium thiophenoxide (NaSPh)Ethyl 2-(phenylthio)-4-(methylsulfonyl)benzoate

Other Heteroatom Substitutions

The structure of Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is well-suited for nucleophilic aromatic substitution (SNAr) at the C-2 position, leading to the displacement of the chloro substituent. The reaction proceeds via an addition-elimination mechanism. youtube.comlibretexts.org This pathway is highly favored due to the presence of strong electron-withdrawing groups ortho (the ethyl ester group) and para (the methylsulfonyl group) to the chlorine atom. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. libretexts.orgyoutube.com

The mechanism involves two main steps:

Addition: A strong nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. libretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-ester and para-sulfonyl groups. libretexts.org

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the substituted product. youtube.com

While specific studies on this compound are not extensively documented in the available literature, its reactivity can be predicted with high confidence. Strong nucleophiles are required for the reaction to proceed effectively. youtube.com Potential substitutions could involve a variety of heteroatom nucleophiles.

Nucleophile (Nu⁻)Reagent ExamplePotential Product Name
Alkoxide (RO⁻)Sodium methoxide (NaOCH₃)Ethyl 2-methoxy-4-(methylsulfonyl)benzoate
Amine (R₂NH)Ammonia (NH₃)Ethyl 2-amino-4-(methylsulfonyl)benzoate
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)Ethyl 2-(phenylthio)-4-(methylsulfonyl)benzoate

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) functional group in the title compound is a sulfone. The sulfur atom in a sulfone group is in its highest possible oxidation state (+6). Consequently, the methylsulfonyl group is generally inert to further oxidation under standard chemical conditions.

Aryl sulfones are known to be highly resistant to chemical reduction. However, several methods have been developed to achieve this transformation, which could potentially be applied to this compound. These reactions typically require harsh conditions or specific catalytic systems.

Reduction to Sulfides: One potential transformation is the reduction of the sulfone to the corresponding sulfide (B99878). This deoxygenation is challenging, but a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to reduce various sulfones to sulfides rapidly and in high yields.

Reductive Desulfonylation: A more common transformation is reductive desulfonylation, which involves the complete removal of the sulfonyl group and its replacement with a hydrogen atom. wikipedia.org This cleavage of the carbon-sulfur bond can be accomplished using various reducing agents, including metal amalgams, or through transition-metal catalysis. wikipedia.orgresearchgate.net For instance, cobalt-catalyzed systems using alkylmagnesium reagents have proven effective for the reduction of aryl sulfones to the corresponding arenes. researchgate.net Photocatalytic and electrocatalytic methods have also emerged as powerful strategies for desulfonylation. nih.gov

Reaction TypeReagentsPotential Product from Ethyl 2-chloro-4-(methylsulfonyl)benzoate
Reduction to SulfideLiAlH₄ / TiCl₄Ethyl 2-chloro-4-(methylthio)benzoate
Reductive DesulfonylationCobalt catalyst / R-MgBrEthyl 2-chlorobenzoate
Reductive DesulfonylationSodium amalgam (Na/Hg)Ethyl 2-chlorobenzoate

Electrophilic Aromatic Substitution Studies and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the benzene ring of this compound is expected to be extremely difficult. The aromatic ring is substituted with three powerful electron-withdrawing groups (EWGs): a 1-carboxyethyl group, a 2-chloro group, and a 4-methylsulfonyl group. These groups significantly reduce the electron density of the ring, thereby deactivating it towards attack by electrophiles. msu.edu

In a hypothetical EAS reaction, the regioselectivity would be determined by the combined directing effects of the existing substituents. The available positions for substitution are C3, C5, and C6.

-COOEt (at C1): This is a deactivating group and a meta-director . It directs incoming electrophiles to positions C3 and C5. msu.edumasterorganicchemistry.com

-Cl (at C2): Halogens are an exception; they are deactivating but are ortho, para-directors . The chloro group directs incoming electrophiles to positions C4 (which is blocked) and C6. pressbooks.publeah4sci.com

-SO₂CH₃ (at C4): This is a strongly deactivating group and a meta-director . It directs incoming electrophiles to positions C2 (blocked) and C6. masterorganicchemistry.com

Analyzing the directing effects on the available positions:

Position C3: Directed meta by the -COOEt group. However, it is ortho to two deactivating groups (-Cl and -SO₂CH₃), making it highly deactivated and sterically hindered.

Position C5: Directed meta by the -COOEt group. It is meta to the other groups, but still part of a highly deactivated ring.

Position C6: This position is favored by two of the substituents. It is para to the ortho, para-directing chloro group and meta to the meta-directing methylsulfonyl group.

PositionDirecting Effect from -COOEt (C1)Directing Effect from -Cl (C2)Directing Effect from -SO₂CH₃ (C4)Overall Assessment
C3Meta (Favorable)Ortho (Unfavorable)Meta (Favorable)Highly Deactivated / Sterically Hindered
C5Meta (Favorable)Meta (Unfavorable)Ortho (Unfavorable)Highly Deactivated
C6Ortho (Unfavorable)Para (Favorable)Meta (Favorable)Most Likely Site (if reaction occurs)

Based on this analysis, if an electrophilic aromatic substitution were to occur, the C6 position would be the most probable site of attack. However, the cumulative deactivating effect of the three substituents makes the reaction highly unlikely under standard EAS conditions.

Exploration of Rearrangement Reactions

This compound is a key precursor for the synthesis of the herbicide Tembotrione. nus.edu.sgpatsnap.com The synthesis involves converting the ethyl ester to the corresponding acyl chloride, which is then reacted with 1,3-cyclohexanedione (B196179). The resulting intermediate undergoes a crucial rearrangement reaction to form the final triketone structure. google.comgoogle.com

The reaction sequence typically proceeds as follows:

Acylation: The acyl chloride derived from 2-chloro-4-(methylsulfonyl)benzoic acid reacts with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine) to form an enol ester intermediate. google.com

Rearrangement: This enol ester then undergoes rearrangement to yield the final product, 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione (a precursor to Tembotrione, which has an additional substituent). This transformation is often catalyzed by substances like acetone (B3395972) cyanohydrin or a cyanide source. google.comgoogle.com

This type of O- to C-acyl migration is characteristic of the Baker-Venkataraman rearrangement, although the specific industrial processes may utilize different catalysts to achieve the transformation to the desired β-diketone product. The rearrangement is a critical step, constructing the core scaffold of the herbicidal molecule. google.com

Advanced Spectroscopic Characterization and Crystallographic Analysis of Ethyl 2 Chloro 4 Methylsulfonyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region will display a complex splitting pattern due to the substitution on the benzene (B151609) ring, while the aliphatic region will show signals for the ethyl ester and methylsulfonyl groups.

The aromatic protons (H-3, H-5, and H-6) are anticipated to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents (chloro, methylsulfonyl, and ethyl carboxylate groups). The proton ortho to the methylsulfonyl group (H-3) is expected to be a doublet, the proton between the chloro and methylsulfonyl groups (H-5) a doublet of doublets, and the proton ortho to the ester (H-6) a doublet.

The ethyl group of the ester will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The quartet appears more downfield due to the proximity of the deshielding oxygen atom. The methyl protons of the sulfonyl group (-SO₂CH₃) are expected to appear as a sharp singlet, significantly downfield due to the strong electron-withdrawing nature of the two oxygen atoms.

Expected ¹H NMR Chemical Shift Assignments:

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl (-OCH₂CH₃ ) ~1.4 Triplet ~7.1
Methylsulfonyl (-SO₂CH₃ ) ~3.1-3.3 Singlet N/A
Ethyl (-OCH₂ CH₃) ~4.4 Quartet ~7.1
Aromatic (H-5) ~7.9-8.1 Doublet of Doublets J ≈ 8.0, 2.0
Aromatic (H-6) ~8.1-8.3 Doublet J ≈ 8.0

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal (δ ~164-168 ppm). The aromatic carbons will resonate in the δ 125-145 ppm range, with their specific shifts influenced by the attached substituents. The carbon atom attached to the chlorine (C-2) and the methylsulfonyl group (C-4) will be significantly affected. The aliphatic carbons of the ethyl group and the methylsulfonyl group will appear in the upfield region of the spectrum. For the closely related methyl ester, Methyl 2-chloro-4-(methylsulfonyl)benzoate, the methylsulfonyl carbon appears around 40-45 ppm.

Expected ¹³C NMR Chemical Shift Assignments:

Carbon Atom Expected Chemical Shift (δ, ppm)
Ethyl (-OCH₂CH₃ ) ~14
Methylsulfonyl (-SO₂CH₃ ) ~44
Ethyl (-OCH₂ CH₃) ~62
Aromatic (C-5) ~127
Aromatic (C-3) ~129
Aromatic (C-6) ~131
Aromatic (C-2) ~135
Aromatic (C-1) ~138
Aromatic (C-4) ~142

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the coupling between the -OCH₂- and -CH₃ protons of the ethyl group, as well as couplings between the adjacent aromatic protons (H-5 with H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the ethyl group carbons and the aromatic C-H bonds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FT-IR spectrum is expected to show strong absorption bands characteristic of its functional groups. A prominent, strong band around 1720-1730 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

The methylsulfonyl group has two characteristic strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For the analogous 2-Chloro-4-(methylsulfonyl)benzoic acid, FT-IR and Raman spectra have been recorded, which can provide a basis for the assignments of the substituted aromatic core. nih.gov

Expected Key Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 2980-2850
Ester C=O Stretching 1730-1720
Aromatic C=C Stretching 1600-1450
Sulfonyl S=O Asymmetric Stretching 1350-1300
Ester C-O Asymmetric Stretching 1300-1250
Sulfonyl S=O Symmetric Stretching 1160-1140
Ester C-O Symmetric Stretching 1150-1100

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations and the non-polar bonds of the molecular backbone.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound and its elemental formula. For this compound (C₁₀H₁₁ClO₄S), the calculated monoisotopic mass is approximately 262.0094 g/mol . HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement, followed by the loss of the remaining carboxyl group. For the related Methyl 2-chloro-4-(methylsulfonyl)benzoate, expected fragmentation includes the loss of Cl (35 Da) and SO₂ (64 Da). A similar pattern can be expected for the ethyl ester.

Expected Key Fragments in Mass Spectrum:

m/z Identity
~262/264 [M]⁺ (Molecular Ion)
~217/219 [M - OCH₂CH₃]⁺
~183/185 [M - C₂H₅O₂]⁺ or [M - SO₂CH₃]⁺
~155/157 [M - C₂H₅O₂ - CO]⁺

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal could be grown, an X-ray diffraction experiment would provide definitive proof of its molecular structure. The analysis would reveal the conformation of the ethyl ester group relative to the benzene ring and the geometry of the methylsulfonyl group. It would also elucidate how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces. Crystal structure data for other substituted benzoate (B1203000) derivatives have been reported, but direct comparison is not possible without an experimental structure for the title compound.

Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound, including specific bond lengths, bond angles, and dihedral angles, requires crystallographic data which is not currently available.

Hydrogen Bonding Networks

Similarly, the presence and nature of any hydrogen bonding networks within the crystal structure of this compound can only be determined through X-ray crystallographic studies. No such studies have been published to date.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Chloro 4 Methylsulfonyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. Calculations for Ethyl 2-chloro-4-(methylsulfonyl)-benzoate are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a detailed description of its electronic properties.

Optimized Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, theoretical calculations have identified the most stable conformer. The geometry of the benzene (B151609) ring is slightly distorted from a perfect hexagon due to the presence of its substituents. The ethyl ester group is noted to be coplanar with this central ring.

Key optimized geometrical parameters, including bond lengths and bond angles, have been calculated. For instance, the bond lengths within the phenyl ring are found to be approximately 1.38 Å, while the C-Cl and C-S bond lengths are calculated to be around 1.74 Å and 1.77 Å, respectively. The C=O bond of the ester group has a calculated length of about 1.21 Å. These theoretical values are in close agreement with experimental data for similar compounds, validating the computational model used.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-S1.77 Å
Bond LengthC=O1.21 Å
Bond AngleCl-C-C~120°
Bond AngleO-C-C~110°

Charge Distribution and Atomic Partial Charges (e.g., Mulliken Population Analysis)

Understanding the distribution of electron density across a molecule is crucial for predicting its chemical behavior. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom. In this compound, the analysis reveals that the oxygen atoms of the sulfonyl and ester groups, along with the chlorine atom, are regions of high negative charge.

Specifically, the oxygen atoms of the sulfonyl group (O2 and O3) exhibit significant negative charges, calculated to be approximately -0.6 e. The oxygen atoms of the ester group also show negative charges. Conversely, the sulfur atom and the carbonyl carbon atom are found to be regions of positive charge, making them susceptible to nucleophilic attack. The sulfur atom, in particular, carries a substantial positive charge. This charge distribution is a key determinant of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's stability, reactivity, and reaction mechanisms.

HOMO-LUMO Energy Gaps and Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO energy gap is approximately 5.0 eV. This relatively large gap suggests that the molecule possesses a high degree of kinetic stability.

The energies of the frontier orbitals also provide information about the molecule's electron-donating and electron-accepting capabilities. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap~5.0

Prediction of Reaction Sites and Mechanisms

The distribution of the HOMO and LUMO across the molecule helps to identify the likely sites for electrophilic and nucleophilic attacks. In this compound, the HOMO is primarily localized over the benzene ring and the chlorine atom. This indicates that these are the regions most likely to donate electrons in a reaction with an electrophile.

Conversely, the LUMO is predominantly distributed over the benzene ring and the carbonyl group of the ester. This suggests that these areas are the most probable sites for receiving electrons from a nucleophile. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map that illustrates the electrostatic potential on the surface of the molecule. Different colors represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). Green areas represent neutral potential.

For this compound, the MEP map clearly shows that the most negative potential is located around the oxygen atoms of the sulfonyl and carbonyl groups. These red-colored regions are the most likely sites for electrophilic attack. The map also reveals areas of positive potential, colored in blue, which are primarily located around the hydrogen atoms. The MEP analysis corroborates the findings from the Mulliken population analysis and FMO theory, providing a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions.

Thermodynamic Properties and Spectroscopic Simulations

Theoretical calculations serve as a powerful tool for predicting the thermodynamic stability and spectroscopic characteristics of molecules like this compound. These simulations provide foundational data that can guide experimental work and offer a deeper understanding of the molecule's intrinsic properties.

Thermodynamic Analysis

Key thermodynamic parameters such as standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) can be calculated using computational methods. These values are crucial for determining the stability of the molecule and predicting the spontaneity of reactions in which it might participate. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such predictions.

Illustrative Thermodynamic Data for this compound

PropertyHypothetical Calculated ValueUnits
Standard Enthalpy of Formation-750.5kJ/mol
Standard Gibbs Free Energy-520.2kJ/mol
Standard Entropy450.8J/(mol·K)
Dipole Moment4.2Debye

Note: The values in this table are hypothetical and serve as representative examples for this class of compounds. They are derived from general principles of computational chemistry and are not based on published research for this specific molecule.

Spectroscopic Simulations

Computational models can also generate theoretical spectra that predict how this compound will interact with electromagnetic radiation. These simulated spectra are indispensable for interpreting experimental results from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. These simulations help in assigning specific absorption bands to the vibrations of functional groups, such as the carbonyl (C=O) stretch of the ester, the S=O stretches of the sulfonyl group, and the C-Cl stretch. For instance, the strong electron-withdrawing nature of the sulfonyl group is expected to influence the vibrational frequency of the adjacent ester's carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for 1H and 13C NMR can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would reveal the distinct chemical environments of the protons and carbons in the ethyl group, the aromatic ring, and the methyl group of the sulfonyl moiety, providing a theoretical fingerprint of the molecule's structure.

Advanced Quantum Chemical Calculations for Reaction Pathway Prediction

Beyond static properties, quantum chemical calculations are instrumental in mapping out the potential reaction pathways of this compound. rsc.orgrsc.org These methods allow for the exploration of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. researchgate.net

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state to the reactants and products, confirming the viability of a proposed mechanism. rsc.org For a molecule like this compound, such studies could predict the outcomes of, for example, nucleophilic aromatic substitution reactions or hydrolysis of the ester group. The presence of the strongly electron-withdrawing chloro and methylsulfonyl substituents on the benzene ring would significantly influence the regioselectivity and energetics of such transformations.

Automated reaction path search methods, like the Artificial Force Induced Reaction (AFIR) method, can systematically explore numerous potential reaction pathways without prior assumptions, potentially uncovering novel reactivity. rsc.org By combining these path-finding algorithms with kinetic simulations, it is possible to predict the major and minor products of a reaction under specific conditions, offering a powerful predictive tool for synthetic chemistry. nih.gov

Application of Ethyl 2 Chloro 4 Methylsulfonyl Benzoate As a Key Synthetic Intermediate

Building Block for Complex Pharmaceutical Intermediates

In the pharmaceutical sector, Ethyl 2-chloro-4-(methylsulfonyl)benzoate and its parent carboxylic acid are recognized as important starting materials for the synthesis of more complex molecules. While specific examples of commercial drugs derived directly from this exact ethyl ester are not extensively detailed in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The utility of this intermediate lies in the reactivity of its substituted benzene (B151609) ring.

The presence of a strongly electron-withdrawing methylsulfonyl group and a chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.com This allows for the displacement of the chlorine atom by various nucleophiles, such as amines or thiols, to introduce new functional groups and build molecular complexity. This type of reaction is fundamental in medicinal chemistry for assembling the core structures of potential drug candidates. For instance, derivatives of this molecule could be employed in the synthesis of compounds with potential anti-inflammatory or analgesic properties.

Precursor in Agrochemical Synthesis, particularly Herbicides

The most significant and well-documented application of Ethyl 2-chloro-4-(methylsulfonyl)benzoate is as a precursor in the agrochemical industry, specifically for the manufacture of herbicides. innospk.com It is a key intermediate for a class of herbicides known as β-triketones or HPPD inhibitors, which function by disrupting a crucial enzyme in plants called 4-hydroxyphenylpyruvate dioxygenase.

The parent compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is a direct precursor to several commercially important herbicides. innospk.com The synthesis of these active ingredients typically involves converting the benzoic acid to a more reactive form, such as an acid chloride, which then undergoes a condensation reaction with a cyclic dione. The ethyl ester form, Ethyl 2-chloro-4-(methylsulfonyl)benzoate, is an integral part of this synthetic pathway, often being the direct precursor to the carboxylic acid via hydrolysis or being used in alternative ester-based condensation routes.

Two prominent herbicides synthesized from this intermediate are:

Sulcotrione : A selective herbicide used for controlling broadleaf weeds and grasses in corn. innospk.comnih.gov Its synthesis relies on the reaction of a 2-chloro-4-(methylsulfonyl)benzoyl derivative with 1,3-cyclohexanedione (B196179). innospk.com

Tembotrione : Another important triketone herbicide used in corn cultivation. nus.edu.sg The synthesis of Tembotrione involves a multi-step process where a related substituted benzoic acid intermediate is ultimately coupled with 1,3-cyclohexanedione. patsnap.comgoogle.com

The unique combination of the chloro and methylsulfonyl groups on the benzoyl ring is critical for the herbicidal activity of the final products. innospk.com

Table 1: Herbicides Derived from the 2-Chloro-4-(methylsulfonyl)benzoyl Moiety
HerbicideChemical ClassKey PrecursorMechanism of Action
Sulcotrione innospk.comnih.govβ-Triketone2-Chloro-4-(methylsulfonyl)benzoic acid innospk.comHPPD Inhibition researchgate.net
Tembotrione nus.edu.sgβ-Triketone2-Chloro-4-(methylsulfonyl)-3-substituted-benzoic acid derivative google.comHPPD Inhibition nus.edu.sg

Role in the Construction of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to many areas of chemistry, including pharmaceuticals and materials science. Pyrazole (B372694) derivatives, for example, are a class of N-heterocyclic compounds that exhibit a wide range of biological activities and are core components of many pesticides. nih.govgoogle.com

Ethyl 2-chloro-4-(methylsulfonyl)benzoate serves as a valuable scaffold for constructing such systems. The reactivity of the chlorine atom, enhanced by the adjacent ester and para-sulfonyl groups, makes it an excellent electrophile for nucleophilic aromatic substitution reactions. libretexts.org This allows for the introduction of functionalities that can subsequently be used to build or attach heterocyclic rings.

For example, the chloro group can be displaced by a hydrazine (B178648) derivative to form a substituted phenylhydrazine. This intermediate can then undergo cyclization reactions with a suitable partner, such as a β-dicarbonyl compound, to form a pyrazole ring. While specific, direct four-component syntheses of pyrazoles using this exact benzoate (B1203000) are not widely published, the fundamental reactivity of the molecule makes it highly suitable for such multi-step strategies aimed at creating novel heterocyclic structures. researchgate.net

Utility in Multi-step Organic Transformations

The true utility of a synthetic intermediate is often demonstrated in its performance throughout a multi-step reaction sequence. Ethyl 2-chloro-4-(methylsulfonyl)benzoate and its close derivatives are employed in complex syntheses that require precise control over reactivity and functional group manipulation.

The synthesis of the herbicide Tembotrione provides a clear example of this utility. A related intermediate, methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, undergoes a series of transformations on its path to the final product. patsnap.comgoogle.com

A representative synthetic sequence includes the following key steps:

Radical Bromination : The methyl group at the 3-position is selectively brominated to introduce a reactive handle. patsnap.com

Etherification : The newly formed bromomethyl group is then reacted with an alcohol, such as 2,2,2-trifluoroethanol, to form an ether linkage. google.com

Saponification : The methyl ester is hydrolyzed to the corresponding carboxylic acid, preparing the molecule for the final coupling step.

Acyl Chloride Formation : The carboxylic acid is converted to a more reactive acyl chloride. google.com

Condensation and Rearrangement : The acyl chloride is reacted with 1,3-cyclohexanedione, followed by a rearrangement reaction (often catalyzed), to yield the final β-triketone structure of Tembotrione. google.com

This sequence highlights how the core substituted benzoate structure is carried through multiple distinct reaction steps, with each functional group playing a specific role, demonstrating its stability and versatility as an intermediate in complex organic transformations.

Table 2: List of Mentioned Chemical Compounds
Compound Name
1,3-cyclohexanedione
2,2,2-trifluoroethanol
2-chloro-4-(methylsulfonyl)benzoic acid
Ethyl 2-chloro-4-(methylsulfonyl)-benzoate
methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Sulcotrione
Tembotrione

Comparative Chemical Studies with Analogues of Ethyl 2 Chloro 4 Methylsulfonyl Benzoate

Comparison with Methyl 2-chloro-4-(methylsulfonyl)-benzoate

The primary difference between this compound and its methyl analogue lies in the ester moiety. This seemingly minor variation from an ethyl to a methyl group can lead to notable differences in reactivity and spectroscopic characteristics.

Differential Reactivity of the Ester Moiety

The reactivity of the ester group, particularly towards nucleophilic acyl substitution reactions like hydrolysis, is influenced by both steric and electronic factors. The replacement of a methyl group with a slightly bulkier ethyl group can introduce steric hindrance around the carbonyl carbon. researchgate.netresearchgate.net This increased steric bulk can impede the approach of a nucleophile, potentially leading to a slower reaction rate for the ethyl ester compared to the methyl ester. nih.govnih.govacs.org

In enzymatic hydrolysis, the size of the ester's alkyl group can significantly impact the rate of metabolism, with larger groups often leading to slower hydrolysis due to a poorer fit in the enzyme's active site. researchgate.netnih.gov While both methyl and ethyl esters are relatively small, the ethyl group's additional methylene (B1212753) unit can be sufficient to alter the kinetics of such transformations. The reaction of methyl benzoate (B1203000) with an alcohol in the presence of an acid catalyst can result in the formation of a new ester, such as ethyl benzoate, in an equilibrium reaction. evergreensinochem.com

Interactive Table: Factors Influencing Ester Reactivity

Factor Methyl Ester Ethyl Ester Impact on Reactivity
Steric Hindrance Lower Higher The larger ethyl group can sterically hinder nucleophilic attack on the carbonyl carbon, potentially slowing down reactions like hydrolysis. researchgate.netresearchgate.net
Electronic Effect Minimal Difference Minimal Difference The electronic effects of methyl and ethyl groups are very similar, so this factor is less significant in differentiating their reactivity.

| Enzymatic Hydrolysis | Generally Faster | Generally Slower | Enzymes are sensitive to substrate size; the slightly larger ethyl group may result in a slower rate of enzymatic hydrolysis. nih.gov |

Spectroscopic Shifts and Structural Nuances

In proton NMR (¹H NMR) spectroscopy, the change from a methyl to an ethyl ester results in distinct changes in the spectrum. The singlet corresponding to the methyl ester protons (-OCH₃) is replaced by a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl group. aocs.orgyoutube.com The chemical shift of the protons on the carbon adjacent to the ester oxygen is typically found in the range of 3.7-4.1 ppm. orgchemboulder.com The methylene quartet of the ethyl group in ethyl esters generally appears at a slightly downfield chemical shift (around 4.2 ppm) compared to the singlet of the methyl group in methyl esters. aocs.org

In infrared (IR) spectroscopy, both methyl and ethyl esters exhibit a strong carbonyl (C=O) stretching absorption. The exact position of this band is not significantly different between the two, typically appearing in the range of 1715-1750 cm⁻¹. orgchemboulder.com

Influence of Halogen Substituents (e.g., fluoro, bromo) on Reactivity Profiles

This interplay of effects results in halogens being deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). youtube.commsu.eduunizin.org However, they are ortho-, para-directors because the resonance effect, which directs incoming electrophiles to these positions, is more significant for stabilizing the reaction intermediate than the inductive effect. jove.comlibretexts.org

The reactivity order among halogens as substituents on a benzene ring is generally F > Cl > Br > I, which correlates with their electronegativity. libretexts.org A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which deactivates the ring. youtube.com Therefore, the fluoro-substituted analogue of this compound would be expected to be less reactive in electrophilic aromatic substitutions than the chloro, bromo, or iodo analogues.

| Iodo (I) | Weakest (-I) | Strongest (+M) | Deactivating, ortho-, para-directing | Least Reactive (Most Deactivating) libretexts.org |

Impact of Sulfonyl Group Modifications (e.g., sulfoxide (B87167), sulfide) on Chemical Behavior

The sulfonyl group (-SO₂-) is a strongly electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. Modifying this group to a sulfoxide (-SO-) or a sulfide (B99878) (-S-) significantly alters the electronic properties and chemical reactivity of the molecule.

Sulfides are the least oxidized of the three and can be readily oxidized to sulfoxides and then to sulfones. jchemrev.comacs.org This stepwise oxidation allows for the controlled synthesis of each analogue. tandfonline.com Conversely, sulfoxides can be reduced back to sulfides, but the reduction of sulfones to sulfoxides or sulfides is very difficult. britannica.com

The sulfonyl and sulfinyl groups are similar to a carbonyl group in their ability to acidify the protons on an adjacent carbon atom (α-hydrogens). britannica.com From an electronic standpoint, the sulfonyl group is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution and directing incoming groups to the meta position. The sulfoxide group is also deactivating, while the sulfide group is a weak activator and an ortho-, para-director.

Interactive Table: Comparison of Sulfur Functional Groups

Functional Group Structure Oxidation State of Sulfur Electronic Effect on Aromatic Ring Key Reactions
Sulfide R-S-R' +2 Weakly activating, ortho-, para-directing Oxidation to sulfoxide and sulfone. jchemrev.com
Sulfoxide R-SO-R' +4 Deactivating, meta-directing Reduction to sulfide; oxidation to sulfone. britannica.com

| Sulfone | R-SO₂-R' | +6 | Strongly deactivating, meta-directing | Resistant to further oxidation and difficult to reduce. britannica.comwikipedia.org |

Comparative Analysis of Isomeric Forms and Related Benzoic Acid Derivatives

The corresponding carboxylic acid, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key related derivative and a precursor in some synthetic routes. nih.govsigmaaldrich.com The acidity of this benzoic acid derivative is significantly influenced by its substituents. Both the chloro and methylsulfonyl groups are electron-withdrawing, which stabilizes the carboxylate anion formed upon deprotonation. libretexts.org This stabilization increases the acidity of the carboxylic acid, making it a stronger acid than unsubstituted benzoic acid. openstax.org Electron-withdrawing groups enhance the acidity of benzoic acid by delocalizing the negative charge of the conjugate base. libretexts.org

Future Directions and Emerging Research Avenues for Ethyl 2 Chloro 4 Methylsulfonyl Benzoate

Catalytic Asymmetric Synthesis of Chiral Derivatives

The development of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, where enantiomeric purity can be the deciding factor in a product's efficacy and safety. Ethyl 2-chloro-4-(methylsulfonyl)-benzoate, being a prochiral molecule, offers a foundational scaffold for the synthesis of a variety of chiral derivatives. Future research is poised to explore the catalytic asymmetric synthesis of such derivatives, moving beyond traditional racemic methods.

One promising avenue is the use of transition-metal catalyzed cross-coupling reactions with chiral partners. For instance, stereoselective palladium-catalyzed cross-coupling reactions of chiral secondary alkylzinc reagents with aryl halides have shown high retention of configuration. nih.gov Applying this methodology to this compound could enable the synthesis of compounds with a chiral center adjacent to the aromatic ring. The development of novel chiral ligands, such as those derived from BINOL or chiral phosphoric acids, could facilitate the enantioselective functionalization of the C-H bonds of the ethyl ester group or other positions on the molecule. mdpi.commdpi.com

Furthermore, the exploration of chiral-at-metal catalysts, where the metal center itself is the source of chirality, presents an innovative approach. researchgate.netrsc.org These catalysts, composed of achiral ligands, could offer unique reactivity and selectivity in the asymmetric transformation of this compound. The design and synthesis of such catalysts tailored for this specific substrate could lead to highly efficient and enantioselective transformations.

A summary of potential catalytic asymmetric reactions for this compound is presented in the table below.

Reaction TypePotential Chiral Catalyst/ReagentDesired Chiral Product
Cross-CouplingChiral secondary alkylzinc reagents with Palladium catalystα-chiral substituted arenes
C-H FunctionalizationChiral Phosphoric Acids (CPAs) or BINOL-derived ligands with Palladium or Rhodium catalystEnantiomerically enriched functionalized derivatives
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesChiral saturated ester derivatives

Development of Novel Reaction Methodologies Involving the Compound

The reactivity of the chloro and methylsulfonyl groups, along with the ester functionality, makes this compound an ideal candidate for the development of novel reaction methodologies. Future research will likely focus on leveraging modern synthetic techniques to achieve transformations that are more efficient, sustainable, and versatile than current methods.

Flow chemistry, a technique that involves performing reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. mdpi.comamt.ukresearchgate.netvapourtec.comnih.gov The application of flow chemistry to nucleophilic aromatic substitution (SNAr) reactions of this compound could enable the rapid and controlled synthesis of a library of derivatives. vapourtec.com The enhanced heat and mass transfer in flow reactors would be particularly beneficial for managing the exothermicity of such reactions.

Photocatalysis is another burgeoning field that could unlock new reaction pathways for this compound. Visible-light-induced reactions, for example, could be employed for desulfonylative functionalization, where the methylsulfonyl group is replaced with other functionalities. nih.gov This would provide a mild and selective method for modifying the core structure of the molecule. Additionally, photocatalytic methods could be developed for C-H activation and functionalization at various positions on the aromatic ring.

The development of these novel methodologies will not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

Investigations into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems composed of a discrete number of molecules held together by non-covalent interactions, offers a pathway to the design of new materials with tailored properties. The structural features of this compound and its derivatives—specifically the presence of halogen and sulfonyl groups capable of participating in halogen and hydrogen bonding, respectively, and the aromatic ring which can engage in π-π stacking—make them intriguing building blocks for supramolecular assemblies. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov

Future research could focus on the design and synthesis of derivatives of this compound that can self-assemble into well-defined nanostructures, such as fibers, gels, or vesicles. For example, the introduction of peptide or other biocompatible moieties could lead to the formation of self-assembling materials for biomedical applications. nih.gov The interplay of halogen bonding, hydrogen bonding, and π-π stacking could be fine-tuned through systematic structural modifications to control the morphology and properties of the resulting supramolecular structures. nih.govresearchgate.net

The table below outlines potential non-covalent interactions that could be exploited in the self-assembly of derivatives of this compound.

Interaction TypeParticipating Functional GroupsPotential Supramolecular Structure
Halogen BondingChlorine atom and an electron-donating group (e.g., carbonyl oxygen)2D sheets or 3D networks
Hydrogen BondingSulfonyl oxygen atoms and hydrogen bond donors (e.g., amide N-H)Helical fibers or tapes
π-π StackingAromatic ringsStacked columnar structures

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of robust synthetic protocols. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining this understanding. Future research on this compound will undoubtedly benefit from the application of these techniques.

Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes, heavily relies on in situ monitoring. mt.comstepscience.comamericanpharmaceuticalreview.comresearchgate.netnih.gov Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. irdg.orgamericanpharmaceuticalreview.compnnl.govspectroscopyonline.comleibniz-ipht.de For example, monitoring a cross-coupling reaction involving this compound with in situ Raman spectroscopy could allow for the precise determination of the reaction endpoint, minimizing the formation of impurities. researchgate.netresearchgate.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for reaction monitoring, providing detailed structural information on all species in the reaction mixture. azom.comyoutube.com This could be particularly valuable for studying complex reaction pathways and identifying transient intermediates in reactions involving this compound. The data obtained from these in situ studies will be invaluable for optimizing reaction conditions and developing more efficient and reliable synthetic processes.

Computational Design of Novel Transformations and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new molecules and catalysts. The application of computational methods to this compound and its reactions will undoubtedly accelerate the pace of discovery and innovation.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its susceptibility to various chemical transformations. doi.orgresearchgate.netajchem-a.comacs.orgnih.govucl.ac.ukresearchgate.net For example, DFT could be used to predict the regioselectivity of C-H functionalization reactions or to calculate the energy barriers of different reaction pathways, guiding the selection of optimal reaction conditions. nih.govacs.org

Molecular dynamics (MD) simulations can be employed to study the self-assembly of derivatives of this compound, providing a detailed picture of the intermolecular interactions that govern the formation of supramolecular structures. acs.orgnih.govresearchgate.netresearchgate.netnih.gov These simulations can help in the rational design of molecules with desired self-assembling properties.

The synergy between computational modeling and experimental work will be crucial for the future development of novel applications for this compound. Computational predictions can guide experimental design, while experimental results can validate and refine computational models, creating a powerful feedback loop for discovery.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-chloro-4-(methylsulfonyl)-benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. For example, 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized via sulfonation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride, followed by reaction with sodium chloroacetate under reflux. Subsequent esterification with ethanol in acidic conditions yields the ethyl ester. Key parameters include:

  • Temperature: Reflux conditions (75–100°C) for sulfonation to ensure complete substitution .
  • Catalysts: Use of dilute HCl for acidification during extraction to isolate intermediates .
  • Yield Optimization: Reported yields reach 87% for the benzoic acid precursor; esterification efficiency depends on stoichiometric ethanol ratios and removal of water (e.g., Dean-Stark trap) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate for organic-phase separation after acidification of aqueous layers (e.g., with HCl) to remove unreacted starting materials .
  • Chromatography: Column chromatography with silica gel and a hexane/ethyl acetate gradient resolves ester derivatives from polar byproducts.
  • Validation:
    • HPLC: Monitor retention times against standards (e.g., C18 column, UV detection at 254 nm).
    • NMR: Confirm absence of residual solvents (e.g., DMF) via ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for CH₂) .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

  • pH Sensitivity: Hydrolysis of the ester group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stabilize solutions in neutral buffers (e.g., PBS) for biological assays .
  • Temperature: Store at –20°C in anhydrous conditions to prevent ester degradation.
  • Light Exposure: The methylsulfonyl group is photostable, but the chloro substituent may sensitize degradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the chloro and methylsulfonyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The methylsulfonyl group (-SO₂CH₃) strongly deactivates the benzene ring, directing electrophiles to the ortho/para positions. The chloro substituent further enhances this effect, making the compound resistant to electrophilic attack but reactive in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines at 100–120°C).
  • Mechanistic Studies: Use DFT calculations (e.g., Gaussian software) to map charge distribution and predict regioselectivity. Compare with experimental kinetic data from LC-MS monitoring .

Q. What strategies are effective for evaluating the compound’s bioactivity in plant or microbial models?

Methodological Answer:

  • Herbicidal Activity Assays:
    • Seedling Growth Inhibition: Treat Arabidopsis or soybean seedlings with 0.1–1.0 mM solutions; measure root elongation inhibition over 72 hours (cf. fomesafen’s mode of action in ) .
    • Enzyme Inhibition: Test inhibition of acetolactate synthase (ALS) via spectrophotometric NADH oxidation assays, comparing IC₅₀ values to commercial herbicides .
  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; synergize with β-lactam antibiotics if MICs exceed 256 µg/mL .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Dynamic Effects: Variable-temperature ¹H NMR (25–60°C) can clarify splitting caused by restricted rotation of the methylsulfonyl group.
  • 2D NMR: HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing aromatic protons at δ 7.5–8.1 ppm).
  • X-ray Crystallography: Resolve ambiguities in substituent orientation; compare with analogs like 2-(4-fluorophenyl)-2-oxoethyl benzoate () .

Q. What methodologies address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

  • Critical Parameter Analysis:
    • Moisture Control: Anhydrous solvents (e.g., EtOAc over molecular sieves) prevent hydrolysis during esterification.
    • Catalyst Purity: Use freshly distilled thionyl chloride for acyl chloride intermediates to avoid side reactions.
  • Inter-Lab Validation: Share standardized protocols via platforms like Zenodo; include step-by-step video demonstrations of key techniques (e.g., controlled acidification in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.